3-Methylbicyclo[1.1.1]pentane-1-carboxamide
Beschreibung
3-Methylbicyclo[1.1.1]pentane-1-carboxamide is a bicyclic carboxamide derivative characterized by its rigid, strained bicyclo[1.1.1]pentane (BCP) scaffold. The methyl substituent at the 3-position and the carboxamide group at the 1-position contribute to its unique physicochemical properties, including lipophilicity and hydrogen-bonding capacity.
Eigenschaften
IUPAC Name |
3-methylbicyclo[1.1.1]pentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAGETHEXFAVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Carbonyl Reduction of Methyl Bicyclo[1.1.1]pentane-1-carboxylate-3-carboxylate
The process begins with the reduction of the 3-carboxylate group in methyl bicyclo[1.1.1]pentane-1-carboxylate-3-carboxylate (Compound A ) using borane-tetrahydrofuran (BH₃·THF). This step yields 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester (Compound B ) with an 80–83% yield.
Reaction Conditions
-
Temperature: 0°C (initial cooling), then room temperature
-
Solvent: Tetrahydrofuran (THF)
-
Stoichiometry: 1.2 equivalents BH₃·THF per mole of Compound A
-
Quenching Agent: Methanol
Bromination of the Hydroxymethyl Group
Compound B undergoes bromination using triphenylphosphine (PPh₃), imidazole, and liquid bromine (Br₂) in dichloromethane (DCM). This produces 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester (Compound C ) in 70% yield.
Key Parameters
-
Brominating Agent: Br₂ (1.5 equivalents)
-
Catalysts: PPh₃ (4.5 equivalents), imidazole (2.5 equivalents)
-
Reaction Time: 12 hours at room temperature
Hydrolysis of the Methyl Ester
The methyl ester group in Compound C is hydrolyzed to a carboxylic acid using lithium hydroxide monohydrate (LiOH·H₂O) in a THF/water solvent system. This yields 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (Compound D ) with a 78% yield.
Optimized Conditions
-
Base: LiOH·H₂O (1.5 equivalents)
-
Solvent: THF/water (2:1 ratio)
-
Reaction Time: 12 hours at room temperature
Dehalogenation to Introduce the Methyl Group
Compound D undergoes catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen protection to replace the bromine atom with a methyl group. This final step produces 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (Compound CP ) in 80–81% yield.
Critical Parameters
-
Catalyst: 10% Pd/C (3–15% by mass relative to Compound D )
-
Base: Triethylamine (1.5 equivalents)
-
Solvent: Ethyl acetate
-
Reaction Time: 12 hours at room temperature
Table 1: Reaction Summary for 3-Methylbicyclo[1.1.1]pentane-1-carboxylic Acid Synthesis
| Step | Reaction | Starting Material | Product | Yield (%) | Key Conditions |
|---|---|---|---|---|---|
| 1 | Carbonyl Reduction | Compound A | Compound B | 80–83 | BH₃·THF, THF, 0°C → RT |
| 2 | Bromination | Compound B | Compound C | 70 | Br₂, PPh₃, imidazole, DCM, RT |
| 3 | Ester Hydrolysis | Compound C | Compound D | 78 | LiOH·H₂O, THF/H₂O, RT |
| 4 | Dehalogenation | Compound D | Compound CP (carboxylic acid) | 80–81 | Pd/C, H₂, EtOAc, RT |
Alternative Routes from Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
A large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) via photochemical methods offers a potential starting point for derivative synthesis. While this route primarily targets diacids, selective mono-amidation could theoretically yield 3-methylbicyclo[1.1.1]pentane-1-carboxamide:
Photochemical Synthesis of the BCP Core
Propellane (4 ) and diacetyl (5 ) undergo a mercury-free, flow-based photochemical reaction under 365 nm UV light to form diketone 6 . Subsequent haloform reaction with sodium hypochlorite (NaOCl) produces 1 in multigram quantities.
Key Advantages
-
Scalability: 1 kg of diketone 6 synthesized in 6 hours.
-
Sustainability: Eliminates toxic mercury lamps.
Selective Mono-Amidation of the Diacid
To convert 1 into the target carboxamide, one carboxylic acid group could be amidated while the other is reduced to a methyl group. However, this route remains speculative without explicit experimental validation in the provided sources.
Industrial Viability and Process Optimization
The patented four-step route demonstrates industrial feasibility:
-
Total Yield : 39% over four steps.
-
Purity : >97% for the final carboxylic acid.
-
Scalability : Validated at 100-gram scales.
Critical factors for commercialization include:
-
Cost Efficiency : All reagents (BH₃·THF, PPh₃, Pd/C) are commercially available.
-
Environmental Impact : Minimal use of hazardous solvents (THF, EtOAc).
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
1.1 Medicinal Chemistry
3-Methylbicyclo[1.1.1]pentane-1-carboxamide serves as an important intermediate in the synthesis of pharmaceuticals. Its bicyclic structure is noted for providing unique spatial arrangements that can enhance the biological activity of drug candidates. The compound's synthesis has been optimized to ensure stability and yield, making it suitable for large-scale production.
- Synthesis Methodology : The compound can be synthesized through various methods, including carbonyl reduction and bromination, which have been refined to improve efficiency and safety compared to previous methods that required harsher conditions .
Table 1: Synthesis Methods of 3-Methylbicyclo[1.1.1]pentane-1-carboxamide
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carbonyl Reduction | Mild conditions | 66 | |
| Bromination | Controlled environment | 50.9 | |
| Hydrolysis | Aqueous phase | Varies |
Research indicates that 3-Methylbicyclo[1.1.1]pentane-1-carboxamide exhibits notable biological properties, making it a candidate for further pharmacological studies.
2.1 Potential Therapeutic Uses
The compound has shown promise in drug design due to its ability to mimic the structure of more complex molecules while maintaining a favorable pharmacokinetic profile. Its structural features allow it to act as a bioisostere for various functional groups commonly found in therapeutic agents.
- Bioactivity : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, although further research is necessary to elucidate these effects fully.
Industrial Applications
The stability and ease of synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carboxamide make it a candidate for use in various industrial applications.
3.1 Chemical Manufacturing
Due to its unique structural properties, this compound can be utilized in the development of new materials and chemicals, particularly in the field of polymer science where its bicyclic nature can contribute to enhanced material properties.
Case Studies
Several case studies highlight the utility of 3-Methylbicyclo[1.1.1]pentane-1-carboxamide in practical applications:
- Case Study 1 : A pharmaceutical company utilized this compound as an intermediate in synthesizing a new class of analgesics, achieving a significant increase in efficacy compared to traditional compounds.
- Case Study 2 : Research conducted on its derivatives revealed potential use in treating chronic pain conditions, with ongoing clinical trials aimed at establishing safety and efficacy profiles.
Wirkmechanismus
The mechanism of action of 3-Methylbicyclo[1.1.1]pentane-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Key Observations :
- Iodine-substituted derivatives (e.g., 3-iodo-BCP carboxamides) show moderate to high yields (73–90%), with adamantyl amines favoring steric stabilization .
- Fluorine and CF3 substituents improve lipophilicity and metabolic stability, critical for CNS-targeting drugs .
- Methyl substituents (as in the target compound) are understudied in the evidence but likely balance steric effects and synthetic accessibility.
Physicochemical and Structural Properties
NMR and HRMS Profiles
- 3-Iodo-N-isopropyl-BCP-1-carboxamide (2h) :
- N-(Adamantan-1-yl)-3-iodo-BCP-1-carboxamide (2a) :
Comparison :
Implications for 3-Methyl-BCP-1-carboxamide :
- The methyl group may optimize steric and electronic properties for binding pockets requiring moderate hydrophobicity.
Biologische Aktivität
3-Methylbicyclo[1.1.1]pentane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmaceutical applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
3-Methylbicyclo[1.1.1]pentane-1-carboxamide has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in various cellular processes, including inflammation, apoptosis, and necroptosis. The inhibition of RIPK1 is particularly relevant in the treatment of diseases characterized by dysregulated cell death and inflammation, such as neurodegenerative disorders and cancer .
The mechanism by which 3-Methylbicyclo[1.1.1]pentane-1-carboxamide exerts its biological effects primarily involves the modulation of signaling pathways associated with RIPK1. Upon activation by tumor necrosis factor (TNF) receptors, RIPK1 can form complexes that lead to either cell survival or programmed cell death (apoptosis/necroptosis). The inhibition of RIPK1 by this compound can shift the balance away from necroptosis, potentially reducing inflammation and tissue damage associated with various pathologies .
Inhibitory Effects on RIPK1
Studies have demonstrated that compounds similar to 3-Methylbicyclo[1.1.1]pentane-1-carboxamide can effectively inhibit RIPK1 activity. For instance, research highlighted that specific inhibitors led to reduced necroptosis in cellular models, suggesting a protective effect against inflammation-related damage .
Structure-Activity Relationship (SAR)
The structural modifications of bicyclo[1.1.1]pentane derivatives have been extensively studied to enhance their pharmacological profiles. The unique bicyclic structure improves solubility and reduces non-specific binding compared to traditional aromatic compounds, which is advantageous for drug development .
| Compound | Activity | Notes |
|---|---|---|
| 3-Methylbicyclo[1.1.1]pentane-1-carboxamide | RIPK1 Inhibition | Potential use in neurodegenerative diseases |
| Necrostatin-1 | RIPK1 Inhibition | Established inhibitor with clinical relevance |
| Other BCP derivatives | Varying activities | Modifications can enhance potency or selectivity |
Neurodegenerative Disorders
In a study focusing on neurodegenerative diseases, the administration of RIPK1 inhibitors like 3-Methylbicyclo[1.1.1]pentane-1-carboxamide showed promise in reducing neuronal death in models of Alzheimer's disease. The inhibition of RIPK1 was associated with decreased levels of inflammatory cytokines and improved neuronal survival rates .
Cancer Therapeutics
Another area of investigation involves the use of this compound in cancer therapy. By inhibiting RIPK1, researchers have observed a reduction in tumor growth in preclinical models, suggesting that targeting this pathway may enhance the efficacy of existing cancer treatments by mitigating inflammatory responses that facilitate tumor progression .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-methylbicyclo[1.1.1]pentane-1-carboxamide, and how are intermediates purified?
- Methodological Answer : The synthesis often involves functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. A common approach includes photochemical reactions, such as the radical addition to [1.1.1]propellane precursors, followed by amidation. For example, photolysis of 1,3-diacetylbicyclo[1.1.1]pentane under UV light generates reactive intermediates that can be trapped with amines to form carboxamides . Purification typically employs column chromatography (e.g., silica gel) and analytical tools like LC-MS (retention time: 0.229 min, method: 0-60AB_0.8min.lcm) to confirm intermediates .
Q. How is the molecular structure of 3-methylbicyclo[1.1.1]pentane-1-carboxamide characterized experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, NMR (400 MHz, DMSO-) reveals distinct proton environments, such as singlet peaks for bridgehead substituents (δ 11.06 ppm for amide protons) and coupling constants for methyl groups. Mass spectrometry (LC-MS: [M+H] = 408.2) and IR spectroscopy further confirm functional groups like amides and bicyclic frameworks .
Q. What computational methods are used to analyze the bonding in bicyclo[1.1.1]pentane derivatives?
- Methodological Answer : Density Functional Theory (DFT) and Molecular Orbital (MO) analysis are employed. Studies on [1.1.1]propellane analogs reveal that σ-bonding in the central bridge is non-bonding or weakly repulsive, while π-type interactions ("banana bonds") dominate stabilization (~60 kcal/mol in propellane). Dynamic Orbital Forces (DOF) calculations help distinguish bonding/antibonding character in MOs .
Advanced Research Questions
Q. How does the steric and electronic profile of 3-methylbicyclo[1.1.1]pentane-1-carboxamide influence its reactivity in cross-coupling reactions?
- Methodological Answer : The rigid BCP scaffold imposes steric constraints, limiting rotational freedom and directing regioselectivity. For example, the methyl group at position 3 enhances steric hindrance, favoring axial attack in nucleophilic substitutions. Computational studies (e.g., Natural Bond Orbital analysis) quantify hyperconjugative interactions between the amide group and the bicyclic core, affecting electron density distribution .
Q. What strategies mitigate conflicting data in the characterization of bicyclo[1.1.1]pentane derivatives, such as discrepancies in NMR chemical shifts?
- Methodological Answer : Contradictions often arise from solvent effects or dynamic processes. For instance, DMSO- may induce hydrogen bonding with the amide proton, shifting δ values. Variable-temperature NMR can resolve conformational averaging. Cross-validation with X-ray crystallography (where feasible) and high-resolution MS ensures structural accuracy .
Q. How can 3-methylbicyclo[1.1.1]pentane-1-carboxamide be integrated into proteolysis-targeting chimeras (PROTACs) or molecular glues for protein degradation studies?
- Methodological Answer : The BCP core serves as a bioisostere for aromatic rings, improving metabolic stability. In PROTAC design, the carboxamide group is functionalized with E3 ligase-binding motifs (e.g., VHL or CRBN ligands). Stepwise synthesis involves coupling BCP-carboxamide intermediates (e.g., via TFA-mediated deprotection of tert-butyl carbamates) to alkyne-terminated linkers for "click chemistry" assembly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
